Ethcathinone vs. Methcathinone: N-Alkyl Substitution Shifts Dopamine Reuptake Inhibition by Over 20-Fold
Ethcathinone (2-(ethylamino)propiophenone) displays a pronounced selectivity for noradrenaline release over dopamine reuptake inhibition, whereas methcathinone (2-(methylamino)propiophenone) exhibits potent and balanced activity at both transporters. In rat brain synaptosome assays, methcathinone's EC50 for dopamine (DA) release is 49.9 nM, while ethcathinone's Ki for dopamine reuptake inhibition is 1,014 nM, indicating a greater than 20-fold reduction in dopaminergic activity [1][2]. This stark contrast, driven solely by the substitution of an N-ethyl group for an N-methyl group, directly impacts functional outcomes: ethcathinone acts primarily as a noradrenergic agent, whereas methcathinone is a potent combined DA/NE releaser.
| Evidence Dimension | Dopamine Transporter (DAT) Activity |
|---|---|
| Target Compound Data | Ki = 1,014 nM (dopamine reuptake inhibition) |
| Comparator Or Baseline | Methcathinone: EC50 = 49.9 nM (dopamine release) |
| Quantified Difference | >20-fold lower dopaminergic activity for ethcathinone |
| Conditions | Rat brain synaptosomes; [3H]neurotransmitter release and uptake assays |
Why This Matters
For studies requiring selective noradrenergic modulation without concurrent strong dopaminergic activation, ethcathinone offers a distinct advantage over methcathinone, preventing confounding effects in behavioral or neurochemical assays.
- [1] Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845-1859. View Source
- [2] Saha, K., Partilla, J. S., Lehner, K. R., Seddik, A., Stockner, T., Holy, M., ... & Baumann, M. H. (2019). 'Second-generation' mephedrone analogs, 4-MEC and 4-MePPP, differentially affect monoamine transporter function. Neuropsychopharmacology, 44(7), 1321-1331. (Table 1). View Source
